Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate
CAS No.:
Cat. No.: VC17375558
Molecular Formula: C12H14FNO2
Molecular Weight: 223.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14FNO2 |
|---|---|
| Molecular Weight | 223.24 g/mol |
| IUPAC Name | methyl 4-fluoro-2-[(2R)-pyrrolidin-2-yl]benzoate |
| Standard InChI | InChI=1S/C12H14FNO2/c1-16-12(15)9-5-4-8(13)7-10(9)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3/t11-/m1/s1 |
| Standard InChI Key | ZXVCRMOSHJSLAP-LLVKDONJSA-N |
| Isomeric SMILES | COC(=O)C1=C(C=C(C=C1)F)[C@H]2CCCN2 |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)C2CCCN2 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate features a benzoic acid derivative esterified with a methyl group. The benzene ring is substituted with a fluorine atom at the para position and a pyrrolidine ring at the ortho position. The pyrrolidine group, a five-membered saturated heterocycle with one nitrogen atom, adopts a specific (R)-configuration at the 2-position, which is critical for its stereochemical interactions .
The compound’s isomeric SMILES notation, , explicitly denotes the (R)-stereochemistry at the pyrrolidine carbon. This configuration is preserved in its hydrochloride salt (CAS: 1391580-47-4), where the addition of HCl protonates the pyrrolidine nitrogen, forming a stable crystalline solid with a molecular weight of 259.71 g/mol .
Comparative Structural Analysis
A comparative analysis with structurally analogous compounds reveals distinct differences in pharmacological relevance. For instance, Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate, which replaces the pyrrolidine with a pyrrolopyridine moiety, serves as an intermediate in synthesizing BCL-2 inhibitors like Venetoclax. The table below highlights key structural and physicochemical differences:
| Property | Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate | Methyl 4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 223.24 | 310.26 |
| Key Functional Groups | Pyrrolidine, benzoate ester | Pyrrolopyridine, benzoate ester |
| Pharmacological Role | Research intermediate | Precursor to BCL-2 inhibitors |
This structural divergence underscores the tailored design of pyrrolidine-containing compounds for specific biological targets .
Synthesis and Scalability
Synthetic Routes
The synthesis of Methyl (R)-4-fluoro-2-(pyrrolidin-2-yl)benzoate involves multi-step processes that emphasize stereochemical control. A patent by Ku et al. (WO2008137087A1) outlines a scalable method for producing enantiopure pyrrolidine derivatives, which can be adapted for this compound . Key steps include:
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Hydrogenation of 2-methylpyrroline: Using a platinum catalyst (e.g., 5% Pt-C) in an ethanol-methanol solvent system, 2-methylpyrroline undergoes asymmetric hydrogenation to yield (R)-2-methylpyrrolidine .
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Esterification and functionalization: The pyrrolidine intermediate is coupled with 4-fluoro-2-bromobenzoic acid, followed by methyl esterification under mild conditions to preserve stereochemistry.
This route avoids corrosive reagents and minimizes intermediate isolation, enhancing commercial viability .
Challenges in Scalability
Earlier synthetic approaches faced limitations such as hygroscopic intermediates and expensive catalysts (e.g., lithium iodide at ~$13/gram) . Modern protocols prioritize cost-effective catalysts like platinum oxide and environmentally benign solvents (e.g., tetrahydrofuran), achieving optical purities exceeding 50% enantiomeric excess (ee) .
Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for verifying the compound’s structure. The -NMR spectrum exhibits characteristic signals for the pyrrolidine ring (δ 1.8–2.2 ppm for CH₂ groups) and the aromatic protons adjacent to fluorine (δ 7.2–7.6 ppm). High-resolution MS confirms the molecular ion peak at m/z 223.24, consistent with the molecular formula .
Comparative Analysis with Analogues
Methyl 2-Fluoro-4-(Pyrrolidin-2-yl)Benzoate
This positional isomer (CAS: 1128075-28-4) shares the molecular formula but differs in fluorine and pyrrolidine substitution sites . The altered substitution pattern likely influences target selectivity, as ortho-substituted esters exhibit higher affinity for certain kinases compared to para-substituted derivatives .
Hydrochloride Salt Derivatives
The hydrochloride salt (CAS: 1391580-47-4) offers improved solubility in aqueous media, facilitating formulation for in vitro assays. Its molar mass (259.71 g/mol) and storage stability at room temperature make it preferable for long-term research use .
Applications in Research and Development
Drug Discovery
As a pharmaceutical intermediate, this compound is utilized in synthesizing small-molecule inhibitors targeting apoptotic pathways. Its chiral center enables enantioselective synthesis of derivatives with optimized pharmacokinetic profiles .
Chemical Biology Tools
Functionalization of the benzoate ester (e.g., hydrolysis to the carboxylic acid) allows conjugation with fluorescent probes or biotin tags, enabling target identification in proteomic studies.
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